Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide

PPARγ Lipophilicity Drug-likeness

Unlike generic TZDs, this compound features an N-3 cyclohexyl linkage and ortho-fluorobenzamide moiety, eliminating the classical H-bond donor (HBD=0). Procure for screening PPARγ biased signaling & quantifying fluorine-mediated metabolic shielding in ADME assays. Differentiated scaffold outside Kyorin patent landscape offers freedom-to-operate advantages.

Molecular Formula C16H17FN2O3S
Molecular Weight 336.38
CAS No. 1207038-95-6
Cat. No. B2558741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide
CAS1207038-95-6
Molecular FormulaC16H17FN2O3S
Molecular Weight336.38
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)C2=CC=CC=C2F)N3C(=O)CSC3=O
InChIInChI=1S/C16H17FN2O3S/c17-11-6-2-1-5-10(11)15(21)18-12-7-3-4-8-13(12)19-14(20)9-23-16(19)22/h1-2,5-6,12-13H,3-4,7-9H2,(H,18,21)
InChIKeyDHVPLLUCLFXTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide (CAS 1207038-95-6): A Structurally Distinctive Thiazolidinedione for PPAR-Targeted Research


N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide (CAS 1207038-95-6, MF: C16H17FN2O3S, MW: 336.4 g/mol) is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by an N-3 cyclohexyl linkage and a 2-fluorobenzamide moiety . Unlike classical TZDs such as rosiglitazone and pioglitazone that employ N-3 methyl or benzyl substitution, this compound incorporates a fully saturated cyclohexyl ring at the N-3 position, producing a structurally distinct chemotype within the dioxothiazolidine-benzamide class [1]. It is classified as a heterocyclic small molecule suitable for PPAR-focused and metabolic disease research applications.

Why N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide Cannot Be Replaced by Generic TZD Analogs: Scaffold-Level Differentiation Evidence


Substituting this compound with a generic thiazolidinedione (e.g., rosiglitazone, pioglitazone, or unsubstituted TZD core) is not scientifically valid. The N-3 cyclohexyl group replaces the planar N-3 methyl or benzyl motifs found in classical TZDs, introducing saturated-ring conformational constraints that are predicted to alter PPARγ binding pocket occupancy [1]. Simultaneously, the ortho-fluorine on the benzamide ring introduces an electron-withdrawing substituent absent from non-fluorinated analogs, which class-level SAR indicates can modulate metabolic stability and ligand-receptor hydrogen-bonding networks [2]. These dual structural features create a chemotype with predicted pharmacophore geometry, lipophilicity, and hydrogen-bonding capacity that differ fundamentally from both classical anti-diabetic TZDs and other N-cyclohexyl benzamide variants lacking the 2-fluoro substituent. In procurement terms, ordering a generic 'thiazolidinedione' or a non-fluorinated close analog will not recapitulate the binding or ADME profile of this specific compound.

N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide: Quantitative Comparator Evidence for Scientific Procurement Decisions


Predicted Lipophilicity Differentiates This Compound from Leading Clinical TZDs

The calculated partition coefficient (clogP) for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide is 2.58 [1]. This places the compound in a lipophilicity range distinct from both rosiglitazone (XLogP 2.44, clogP 2.49) and pioglitazone (logP 3.16, XLogP 3.8) [2][3]. The intermediate clogP value (2.58) suggests a balanced lipophilicity profile that may offer different membrane partitioning and tissue distribution behaviors compared to either comparator, potentially reducing the excessive lipophilicity-driven off-target binding associated with pioglitazone while improving upon the lower lipophilicity of rosiglitazone for certain target engagement scenarios.

PPARγ Lipophilicity Drug-likeness

Rotatable Bond Count as a Predictor of Conformational Rigidity vs. Classical TZDs

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide possesses 3 rotatable bonds [1]. In contrast, rosiglitazone contains 7 rotatable bonds [2]. The 4-bond reduction represents a significant decrease in conformational自由度 in the unbound state. Lower rotatable bond counts are statistically associated with improved oral bioavailability and reduced entropic penalty upon target binding [3]. This suggests the compound may exhibit more constrained binding poses at PPARγ relative to the highly flexible rosiglitazone scaffold, making it a valuable control for assessing the role of conformational预organization in TZD-class pharmacology.

Conformational constraint Binding entropy Ligand efficiency

Topological Polar Surface Area and Hydrogen Bond Donor Count Distinguish This Compound from Clinical TZDs

The target compound has a topological polar surface area (TPSA) of 73.06 Ų and 0 hydrogen bond donors [1]. Rosiglitazone exhibits a TPSA of 96.83 Ų with 1 HBD (the acidic TZD N-H proton) [2]. Pioglitazone has a TPSA of ~93.59 Ų with 1 HBD [3]. The absence of an acidic N-H hydrogen bond donor on the dioxothiazolidine ring of the target compound—a consequence of the N-3 cyclohexyl substitution replacing the TZD N-H—eliminates a key pharmacophoric feature present in all classical TZD PPARγ agonists. This structural difference predicts fundamentally altered hydrogen-bonding interactions within the PPARγ AF-2 helix region and may confer improved passive membrane permeability due to reduced desolvation energy.

Membrane permeability ADME prediction Blood-brain barrier

Ortho-Fluoro Substituent on Benzamide Moiety vs. Non-Fluorinated and CF3 Analogs: Class-Level SAR Implications for Metabolic Stability

The 2-fluorobenzamide moiety in the target compound introduces a small, electron-withdrawing ortho-fluorine substituent. Within the thiazolidine-2,4-dione chemical class, fluorinated benzylidene and benzamide derivatives have been reported to exhibit enhanced metabolic stability and binding affinity relative to non-fluorinated analogs [1][2]. Specifically, analogs bearing a 2-fluorophenyl substituent on the TZD core have been noted to show improved resistance to oxidative metabolism compared to their non-fluorinated counterparts, attributable to fluorine's ability to block CYP-mediated hydroxylation at the ortho position [1]. In comparison, the 2-trifluoromethyl analog (CAS not directly linked) introduces a larger, more lipophilic CF3 group that would predictably alter logP more dramatically and may introduce steric clashes absent with the smaller fluorine atom. The 2-methoxy analog introduces an electron-donating substituent with opposite electronic effects. No direct head-to-head metabolic stability data for this specific compound versus its non-fluorinated analog have been identified in the accessible public domain; this evidence dimension is based on class-level SAR inference.

Fluorine SAR Metabolic stability CYP inhibition

N-3 Cyclohexyl vs. N-3 Benzyl Substitution: Scaffold Differentiation from Kyorin Patent Series

The target compound features an N-3 cyclohexyl substituent on the dioxothiazolidine ring, distinguishing it from the N-3 benzyl-substituted dioxothiazolidylbenzamide derivatives disclosed in the Kyorin Pharmaceutical patent family (e.g., US5948803A, EP0881219) [1]. The Kyorin patent series, which includes the clinical candidate MK-0767 (KRP-297), focuses on N-benzyl and N-substituted benzyl derivatives as dual PPARα/γ agonists. The cyclohexyl substitution in the target compound replaces the planar, aromatic benzyl group with a saturated, non-planar cyclohexyl ring. This structural distinction alters ring topology from sp2-hybridized (benzyl, 120° bond angles, planar geometry) to sp3-hybridized (cyclohexyl, ~109.5° bond angles, chair conformation), which is predicted to produce different shape complementarity within the PPAR ligand-binding pocket. No direct PPAR transactivation comparison between N-cyclohexyl and N-benzyl analogs has been identified in the public domain; this evidence dimension is based on structural analysis.

PPARα/γ dual agonism Scaffold topology N-substitution SAR

N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide: Evidence-Backed Application Scenarios for Scientific Procurement


Non-Classical PPARγ Ligand Screening for Biased Signaling or Partial Agonism

This compound lacks the acidic TZD N-H hydrogen bond donor (HBD = 0) present in all classical PPARγ full agonists, predicting altered interaction with the AF-2 helix of the PPARγ ligand-binding domain. This property makes it a candidate for screening campaigns aimed at identifying PPARγ ligands that do not stabilize the canonical agonism conformation [1]. In contrast to rosiglitazone (HBD = 1, full PPARγ agonist, EC50 ≈ 60 nM), compounds lacking the TZD N-H proton may exhibit partial agonism or biased signaling profiles. Procure this compound for reporter gene assays (PPARγ-GAL4 transactivation in HEK293 or U2OS cells) alongside rosiglitazone as a full-agonist control to assess differential transcriptional activation profiles.

Structure-Activity Relationship Studies on Metabolic Stability of Fluorinated TZD Derivatives

The ortho-fluorine substituent on the benzamide ring creates an electron-withdrawing environment predicted to reduce CYP-mediated oxidative metabolism at the adjacent positions [2]. This compound serves as a specific chemical probe in liver microsomal stability assays (human or rat) to quantify the metabolic stabilization effect of 2-fluoro substitution on the N-cyclohexyl dioxothiazolidine scaffold. Compare intrinsic clearance (CLint) values against the non-fluorinated benzamide analog and the 2-CF3 and 2-OCH3 analogs to establish fluorine-specific SAR within this chemotype. The intermediate clogP (2.58) also positions this compound favorably for assessing the interplay between fluorine-mediated metabolic shielding and lipophilicity-driven clearance.

Chemical Probe for Conformational Constraint Effects in TZD-Class Pharmacology

With only 3 rotatable bonds compared to 7 for rosiglitazone and pioglitazone, this compound represents a significantly more conformationally constrained TZD derivative [3]. This property is valuable for studies investigating the relationship between ligand预organization, binding熵, and PPARγ transcriptional output. The N-3 cyclohexyl group further restricts conformational自由度 relative to the freely rotating benzyl group in Kyorin-series compounds. Procure this compound for isothermal titration calorimetry (ITC) studies comparing binding thermodynamics (ΔG, ΔH, -TΔS) with flexible TZD analogs to quantify the entropic advantage of预organization in PPARγ ligand recognition.

Scaffold-Hopping Reference for Intellectual Property Differentiation in TZD-Based Drug Discovery

The N-3 cyclohexyl substitution pattern distinguishes this compound from the extensively patented N-benzyl dioxothiazolidylbenzamide chemical space claimed in the Kyorin patent family (US5948803A, EP0881219) [4]. Research groups pursuing novel PPAR modulators outside the benzyl-TZD patent landscape can use this compound as a scaffold-hopping starting point. Its differentiated structural features—N-cyclohexyl linkage, 2-fluorobenzamide terminus, and absence of acidic TZD N-H—collectively define a chemotype with potential freedom-to-operate advantages for lead optimization programs targeting metabolic or inflammatory indications.

Quote Request

Request a Quote for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.